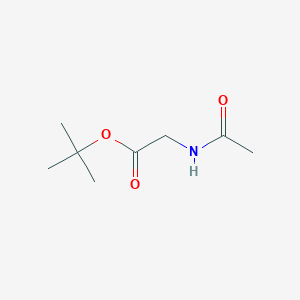

Tert-butyl 2-acetamidoacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 2-acetamidoacetate is an organic compound with the molecular formula C8H15NO3. It is a derivative of acetic acid and is commonly used in organic synthesis. The compound is known for its stability and is often utilized as a building block in the synthesis of more complex molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tert-butyl 2-acetamidoacetate can be synthesized through a Ritter reaction, which involves the reaction of nitriles with tert-butyl acetate in the presence of sulfuric acid and acetic acid . This method is scalable and provides a robust route for the production of tert-butyl amides.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity. The process typically includes the use of acetic acid as a solvent to minimize the generation of isobutylene gas, which is a by-product of the reaction .

Análisis De Reacciones Químicas

Types of Reactions: Tert-butyl 2-acetamidoacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding acids or ketones.

Reduction: It can be reduced to form amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield acids or ketones, while reduction can produce amines or alcohols.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

Building Block for Complex Molecules

Tert-butyl 2-acetamidoacetate is widely utilized as an intermediate in organic synthesis. Its functional groups allow it to participate in various chemical reactions, making it a valuable precursor for more complex structures. This includes the synthesis of pharmaceuticals and agrochemicals, where it can be transformed into more biologically active compounds.

Polymer Production

The compound is also used in the production of polymers, contributing to materials science by providing specific functionalities that enhance polymer properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength.

Biological Research Applications

Enzyme Mechanism Studies

In biological research, this compound is instrumental in studying enzyme mechanisms. It can act as a substrate or inhibitor, allowing researchers to investigate enzyme kinetics and binding interactions with biomolecules. This application is crucial for understanding metabolic pathways and developing enzyme inhibitors for therapeutic purposes.

Pharmacological Studies

The compound has potential applications in pharmacology due to its ability to modulate enzyme activity. Studies have shown that it interacts with various biomolecular targets, which can lead to significant physiological effects. Ongoing research aims to elucidate its therapeutic potential in treating diseases related to enzyme dysfunctions .

Case Study 1: Synthesis of Amide Derivatives

A recent study explored the synthesis of new amide derivatives using this compound as a precursor. The derivatives were evaluated for their hemostatic activity through blood plasma clotting tests. Results indicated that certain derivatives significantly affected activated partial thromboplastin time (aPTT), showcasing the potential for developing new therapeutic agents based on this compound .

Case Study 2: Interaction with Biomolecules

Another investigation focused on the interactions of this compound with various enzymes. The study demonstrated that the compound could bind effectively to target enzymes, leading to alterations in their activity profiles. This finding underscores its utility in drug design and development, particularly for conditions involving enzyme dysregulation .

Summary of Applications

| Field | Application |

|---|---|

| Organic Chemistry | Building block for complex organic molecules |

| Medicinal Chemistry | Intermediate in pharmaceutical synthesis |

| Biological Research | Study of enzyme mechanisms and protein interactions |

| Material Science | Production of functionalized polymers |

Mecanismo De Acción

The mechanism of action of tert-butyl 2-acetamidoacetate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to form new chemical bonds. In biological systems, it can interact with enzymes and proteins, affecting their function and activity .

Comparación Con Compuestos Similares

Tert-butyl acetate: A related compound used as a solvent in organic synthesis.

Tert-butyl carbamate: Another derivative of tert-butyl used in the protection of amines.

Tert-butyl alcohol: A common solvent and intermediate in organic synthesis.

Uniqueness: Tert-butyl 2-acetamidoacetate is unique due to its stability and versatility in various chemical reactions. Its ability to participate in multiple types of reactions, including oxidation, reduction, and substitution, makes it a valuable compound in both research and industrial applications.

Actividad Biológica

Tert-butyl 2-acetamidoacetate (TBAA) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis, and applications of TBAA, drawing from diverse research findings and case studies.

Chemical Structure and Synthesis

This compound has the molecular formula C8H15NO3 and features a tert-butyl group attached to an acetamidoacetate moiety. The synthesis typically involves the reaction of tert-butyl acetoacetate with acetamide under acidic conditions, yielding TBAA as a product.

Antimicrobial Properties

Recent studies have indicated that TBAA exhibits antimicrobial activity against a range of pathogens. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli , which are common bacterial strains responsible for various infections. The mechanism of action appears to involve disruption of bacterial cell walls, leading to cell lysis.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Hemostatic Activity

TBAA has also been investigated for its hemostatic properties. In vitro studies demonstrated that it can influence coagulation parameters such as prothrombin time (PT) and activated partial thromboplastin time (aPTT). Notably, TBAA at certain concentrations significantly decreased PT, suggesting a potential role in promoting blood clotting.

| Amide | Prothrombin Time (PT) | Activated Partial Thromboplastin Time (aPTT) |

|---|---|---|

| This compound | Decreased at 25 mg/L | No significant change |

The biological activity of TBAA may be attributed to its ability to interact with specific biological targets. For instance, studies suggest that it can act as an agonist for certain G-protein coupled receptors (GPCRs), which play crucial roles in signal transduction pathways involved in immune responses and inflammation.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated various derivatives of TBAA, including its antimicrobial efficacy. The results indicated that modifications to the tert-butyl group could enhance activity against specific bacterial strains .

- Hemostasis : In another study focusing on hemostatic activity, researchers assessed the effects of TBAA on clotting times in vitro. The findings revealed that TBAA could significantly lower PT at higher concentrations, indicating its potential utility in managing bleeding disorders .

- GPR Activation : Further investigation into the mechanism revealed that TBAA may activate GPR88, a receptor implicated in modulating neurotransmitter release and neuroprotection. This activation pathway suggests potential implications for neurological disorders .

Propiedades

IUPAC Name |

tert-butyl 2-acetamidoacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-6(10)9-5-7(11)12-8(2,3)4/h5H2,1-4H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMRCHHHNJFCBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.